[(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
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Overview
Description
[(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate is a complex organic compound characterized by multiple acetoxy groups and an ethylsulfanyl substituent on an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Acetylation: The hydroxyl groups on the oxane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thioether Formation: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the oxane ring under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the acetylation and thioether formation steps are carried out sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetoxy groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate serves as a versatile intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features may be exploited in drug design, particularly for targeting specific enzymes or receptors.
Industry
In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which [(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetoxy groups can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[(4S)-3,4,5-trihydroxy-6-ethylsulfanyloxan-2-yl]methyl acetate: Lacks the acetoxy groups, making it less reactive in certain chemical transformations.
[(4S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
Uniqueness
This detailed overview highlights the significance of [(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate in various scientific and industrial contexts
Properties
IUPAC Name |
[(4S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12?,13?,14-,15?,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-PZQKLGETSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1C([C@H](C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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